Ethyl 2-oxohept-6-enoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-oxohept-6-enoate can be synthesized through several methods. One common approach involves the reaction of 1-bromo-4-pentene with diethyloxalate under specific conditions . The reaction typically requires a base such as sodium ethoxide and is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, often involving the use of catalysts and controlled temperatures .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-oxohept-6-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Ethyl 2-oxohept-6-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of ethyl 2-oxohept-6-enoate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially altering their function and activity .
Comparison with Similar Compounds
Ethyl 3-oxohept-6-enoate: This compound has a similar structure but differs in the position of the keto group.
Ethyl 2-methyl-3-oxohept-6-enoate: This compound has an additional methyl group, which can affect its reactivity and properties.
Uniqueness: Its α,β-unsaturated ester group makes it a versatile intermediate in organic synthesis, allowing for a wide range of chemical transformations .
Properties
CAS No. |
55782-68-8 |
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Molecular Formula |
C9H14O3 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
ethyl 2-oxohept-6-enoate |
InChI |
InChI=1S/C9H14O3/c1-3-5-6-7-8(10)9(11)12-4-2/h3H,1,4-7H2,2H3 |
InChI Key |
CFEWOHAJKIOZOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)CCCC=C |
Origin of Product |
United States |
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